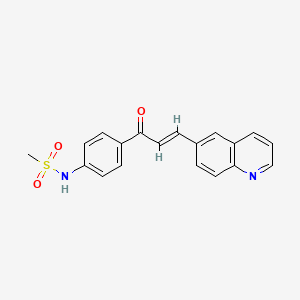
(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the coupling of quinoline derivatives with acrylamide substrates. The process may include the following steps:
- Formation of the Acrylamide : The initial step often involves the reaction of a quinoline derivative with an acrylamide precursor.
- Sulfonamide Formation : The final step includes the introduction of a methanesulfonamide group, which is crucial for enhancing the biological activity of the resulting compound.
Antitumor Activity
Research has indicated that compounds containing quinoline and methanesulfonamide moieties exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:
- IC50 Values : The antiproliferative activity is often measured by IC50 values, indicating the concentration needed to inhibit cell growth by 50%. Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against several cancer cell lines including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF7 | 25 |
| Compound B | HT-29 | 30 |
| Compound C | M21 | 45 |
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to block cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells .
- Targeting β-Tubulin : The binding affinity to β-tubulin disrupts microtubule dynamics, which is critical for mitosis .
Anti-inflammatory Activity
Additionally, compounds with a methanesulfonamide group have been reported to exhibit anti-inflammatory properties. For example, studies on related sulfonamide derivatives indicate that they can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:
- Selectivity and Potency : Some derivatives have shown COX-2 inhibitory activity with IC50 values as low as 30 nM, suggesting that modifications to the methanesulfonamide group can enhance anti-inflammatory effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Positioning of Functional Groups : The position of substituents on the phenyl and quinoline rings significantly influences potency and selectivity.
- Substituent Variability : Variations in substituents such as halogens or alkyl groups can modulate both antitumor and anti-inflammatory activities.
Case Studies
A few notable case studies highlight the efficacy of similar compounds:
- Study on Quinoline Derivatives : A series of quinoline-based sulfonamides were evaluated for their antiproliferative effects across multiple cancer cell lines, demonstrating promising results with specific structural modifications leading to enhanced activity .
- COX Inhibition Studies : Research focused on methanesulfonamide derivatives revealed their potential as selective COX-2 inhibitors, which could be beneficial in treating inflammatory diseases without significant gastrointestinal side effects associated with traditional NSAIDs .
科学研究应用
Scientific Research Applications
-
Anticancer Activity
- Studies have demonstrated that (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study comparing its efficacy with established chemotherapeutics, it displayed superior activity against drug-resistant cancer cells .
- Enzyme Inhibition
- Structural Modification for Enhanced Efficacy
Data Tables
| Application Area | Observed Effects | Reference |
|---|---|---|
| Anticancer Activity | Significant tumor growth inhibition | |
| Enzyme Inhibition | HDAC 1 and HDAC 2 inhibition | |
| Structural Modifications | Enhanced potency in derivatives |
Case Studies
- Case Study on Drug Resistance
- Mechanistic Analysis
属性
IUPAC Name |
N-[4-[(E)-3-quinolin-6-ylprop-2-enoyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-25(23,24)21-17-8-6-15(7-9-17)19(22)11-5-14-4-10-18-16(13-14)3-2-12-20-18/h2-13,21H,1H3/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWQJOCFNSYMV-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













